molecular formula C9H14ClN3O2 B3012817 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1713160-82-7

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B3012817
CAS No.: 1713160-82-7
M. Wt: 231.68
InChI Key: FGBVJTCWIVUZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with pyrrolidin-3-ol in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave irradiation to accelerate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the methoxy and pyrrolidin-3-yloxy groups can enhance binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-13-8-3-5-11-9(12-8)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBVJTCWIVUZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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